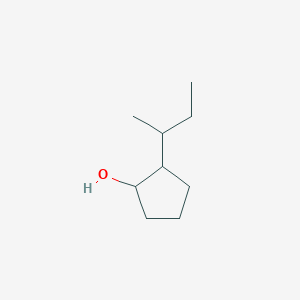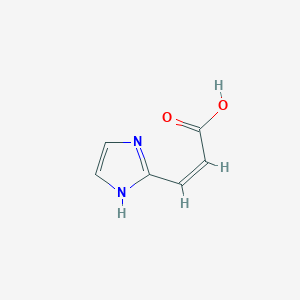
(Z)-3-(1H-Imidazol-2-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(1H-Imidazol-2-yl)acrylic acid is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a common structural motif in many biologically active molecules, making this compound a valuable compound for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . Another method is the Van Leusen imidazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and an aldehyde .
For the specific synthesis of (Z)-3-(1H-Imidazol-2-yl)acrylic acid, a possible route could involve the cyclization of an appropriate precursor followed by the introduction of the acrylic acid group under suitable reaction conditions. The reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to optimize the production process. Additionally, the choice of solvents and catalysts would be crucial to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(1H-Imidazol-2-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring, leading to a wide range of derivatives.
Scientific Research Applications
(Z)-3-(1H-Imidazol-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used to study enzyme mechanisms and as a probe for biological assays.
Industry: The compound can be used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (Z)-3-(1H-Imidazol-2-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with active sites of enzymes or binding pockets of receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid that contains an imidazole ring and is involved in various biological processes.
Imidazole: A simple heterocyclic compound that serves as a precursor for many biologically active molecules.
Metronidazole: An antibiotic that contains an imidazole ring and is used to treat bacterial and protozoal infections.
Uniqueness
(Z)-3-(1H-Imidazol-2-yl)acrylic acid is unique due to the presence of both the imidazole ring and the acrylic acid moiety. This combination allows for diverse chemical reactivity and potential applications in various fields. The compound’s ability to undergo multiple types of chemical reactions and its potential biological activity make it a valuable target for research and development.
Properties
Molecular Formula |
C6H6N2O2 |
|---|---|
Molecular Weight |
138.12 g/mol |
IUPAC Name |
(Z)-3-(1H-imidazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)2-1-5-7-3-4-8-5/h1-4H,(H,7,8)(H,9,10)/b2-1- |
InChI Key |
BLNMENZGNYPNEL-UPHRSURJSA-N |
Isomeric SMILES |
C1=CN=C(N1)/C=C\C(=O)O |
Canonical SMILES |
C1=CN=C(N1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-2H,3H,4H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13342036.png)
![2-methoxy-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13342044.png)
![Bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13342046.png)
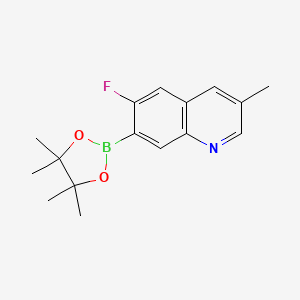
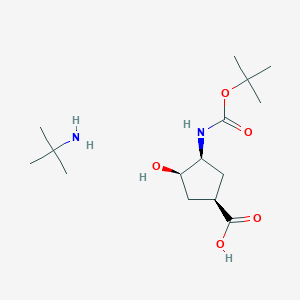


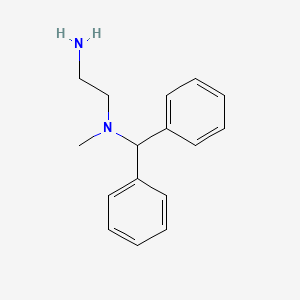
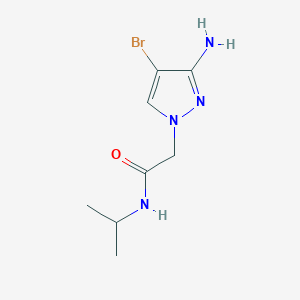


![(S)-2-(Cyclohexylmethyl)-2,7-diazaspiro[4.4]nonan-3-one](/img/structure/B13342099.png)
![2-[Methyl(piperidin-4-yl)amino]-N-(propan-2-yl)acetamide](/img/structure/B13342106.png)
